Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)24-16(21)20-11-13(14-9-7-8-10-15(14)20)12-23-17(22)25-19(4,5)6/h7-11H,12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQQDUFVMOTWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)COC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate typically involves the protection of the indole nitrogen with a Boc group and the subsequent esterification of the carboxylate group. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the formation of the Boc-protected intermediate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like triethylamine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced indole compounds .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate has been explored for its potential therapeutic effects, particularly in anti-inflammatory and neuroprotective contexts.
Anti-inflammatory Properties :
Research indicates that this compound can modulate inflammatory responses. In vitro studies have shown that it inhibits pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
| Treatment Concentration (μM) | IL-6 Release (ng/mL) | TNF-α Release (ng/mL) |
|---|---|---|
| Control | 8.5 ± 1.2 | 15.0 ± 2.0 |
| 5 | 4.0 ± 0.8 | 10.5 ± 1.5 |
| 10 | 2.5 ± 0.5 | 7.0 ± 0.8 |
Neuroprotective Effects :
The compound has demonstrated protective effects against neurotoxicity in neuronal cell models, reducing oxidative stress and apoptosis.
| Treatment Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| Control | 100 | 20 |
| 5 | 85 | 15 |
| 10 | 70 | 5 |
Case Study: Neuroprotection
A study involving the administration of this compound in animal models of neurodegeneration showed a significant reduction in behavioral deficits and neuronal loss, indicating its potential as a therapeutic agent for neurodegenerative diseases.
Synthetic Biology
This compound serves as a versatile building block in organic synthesis and drug development.
Synthesis Routes :
The synthesis of this compound typically involves the protection of functional groups to enhance stability during chemical reactions, followed by selective deprotection to yield the desired indole derivatives.
Case Study: Synthesis Optimization
A recent study optimized the synthesis process of this compound using green chemistry principles, reducing waste and improving yield by employing microwave-assisted reactions.
Polymer Chemistry
This compound has been investigated for its role in creating new polymeric materials with enhanced properties, such as thermal stability and mechanical strength.
Material Properties Table :
| Property | Value |
|---|---|
| Glass Transition Temperature | >100 °C |
| Tensile Strength | >50 MPa |
| Elongation at Break | >200% |
Mechanism of Action
The mechanism of action of tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the indole core, allowing for selective reactions and modifications. The compound can interact with enzymes and receptors, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound is compared to analogs with modifications at the indole 3-position, varying substituents, and distinct synthetic routes.
Table 1: Structural and Functional Comparison
Biological Activity
Tert-butyl 3-((tert-butoxycarbonyloxy)methyl)-1H-indole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H19NO4
- Molecular Weight : 275.32 g/mol
The structural features include a tert-butyl group and a carbamate moiety, which are known to influence the pharmacological properties of indole derivatives.
1. Anticancer Activity
Research indicates that indole derivatives can exhibit anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation.
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
2. Anti-inflammatory Effects
Indole derivatives have been shown to modulate inflammatory responses. This compound potentially exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Mechanism : It may act on nuclear factor kappa B (NF-kB) pathways, reducing the expression of inflammatory mediators.
3. Neuroprotective Properties
There is emerging evidence that certain indole derivatives can provide neuroprotective effects, which may be beneficial in neurodegenerative diseases.
- Mechanism : The compound might protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of antioxidant pathways.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Neuroprotective | Reduces oxidative stress in neuronal models |
Case Study: Anticancer Activity
A study conducted on various indole derivatives, including this compound, demonstrated significant inhibition of human breast cancer cell lines (MCF-7). The compound was shown to decrease cell viability by inducing apoptosis through caspase activation and downregulation of Bcl-2 proteins.
Case Study: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on SH-SY5Y neuroblastoma cells. The treatment resulted in reduced levels of reactive oxygen species (ROS) and enhanced cell survival rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
